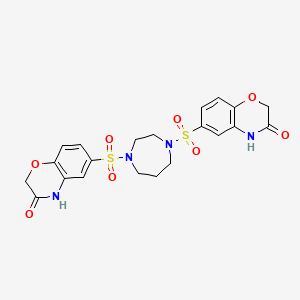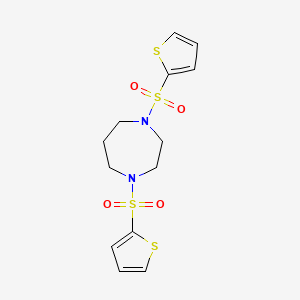![molecular formula C36H50N2O6S2 B4331703 N,N'-bis[2-(1-adamantyloxy)ethyl]-N,N'-dimethylnaphthalene-1,5-disulfonamide](/img/structure/B4331703.png)
N,N'-bis[2-(1-adamantyloxy)ethyl]-N,N'-dimethylnaphthalene-1,5-disulfonamide
Overview
Description
N,N'-bis[2-(1-adamantyloxy)ethyl]-N,N'-dimethylnaphthalene-1,5-disulfonamide is a compound that has gained significant attention in the field of scientific research due to its unique properties. The compound is commonly referred to as ADNS and is synthesized through a complex process that involves multiple steps.
Mechanism of Action
The mechanism of action of ADNS is not fully understood, but it is believed to involve the interaction of the compound with metal ions and the formation of a complex. This complex can then interact with various biological molecules, such as enzymes and proteins, leading to changes in their function.
Biochemical and Physiological Effects:
ADNS has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, ADNS has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ADNS in lab experiments is its fluorescent properties, which allow for easy detection and measurement. Additionally, ADNS is relatively stable and can be easily synthesized in large quantities. However, one limitation of using ADNS is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are numerous future directions for research on ADNS, including its potential use in the development of new biosensors and drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of ADNS and its potential therapeutic applications. Finally, research is needed to determine the potential toxicity of ADNS and to develop strategies to minimize any potential adverse effects.
Scientific Research Applications
ADNS has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been used as a pH sensor and in the development of biosensors for the detection of glucose. Additionally, ADNS has been studied for its potential use in drug delivery systems and as a potential therapeutic agent for various diseases.
properties
IUPAC Name |
1-N,5-N-bis[2-(1-adamantyloxy)ethyl]-1-N,5-N-dimethylnaphthalene-1,5-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N2O6S2/c1-37(9-11-43-35-19-25-13-26(20-35)15-27(14-25)21-35)45(39,40)33-7-3-6-32-31(33)5-4-8-34(32)46(41,42)38(2)10-12-44-36-22-28-16-29(23-36)18-30(17-28)24-36/h3-8,25-30H,9-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOXRSBSHQYZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC12CC3CC(C1)CC(C3)C2)S(=O)(=O)C4=CC=CC5=C4C=CC=C5S(=O)(=O)N(C)CCOC67CC8CC(C6)CC(C8)C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[2-(1-adamantyloxy)ethyl]-N,N'-dimethylnaphthalene-1,5-disulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331620.png)
![methyl 4-(3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)benzoate](/img/structure/B4331623.png)
![methyl 4-(3-{[(2,4-dimethylphenyl)amino]carbonyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)benzoate](/img/structure/B4331625.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331632.png)
![2-methyl-4-(4-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331639.png)
![1-(4-methylbenzoyl)-1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazole](/img/structure/B4331669.png)

![ethyl 1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazole-1-carboxylate](/img/structure/B4331688.png)
![N-[2-(1-adamantyloxy)ethyl]-3-chloro-N,4-dimethylbenzamide](/img/structure/B4331692.png)
![N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B4331699.png)
![N-{4-[(1-adamantylamino)carbonyl]phenyl}-1-[(5-bromo-2-thienyl)sulfonyl]prolinamide](/img/structure/B4331716.png)


